2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide
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Overview
Description
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide typically involves the reaction of 2-amino-5-chlorothiazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide can be compared with other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial and anticancer activities.
2-amino-4-chlorothiazole: Exhibits similar biological activities but with different potency and selectivity.
2-amino-5-bromothiazole: Another thiazole derivative with notable antimicrobial properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C8H12ClN3OS |
---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(10)7(13)12(2)4-6-3-11-8(9)14-6/h3,5H,4,10H2,1-2H3 |
InChI Key |
NBZAXXFTPJSYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN=C(S1)Cl)N |
Origin of Product |
United States |
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